molecular formula C8H14O2 B6145667 2-hydroxy-4,4-dimethylcyclohexan-1-one CAS No. 1537263-29-8

2-hydroxy-4,4-dimethylcyclohexan-1-one

Cat. No.: B6145667
CAS No.: 1537263-29-8
M. Wt: 142.2
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Description

2-Hydroxy-4,4-dimethylcyclohexan-1-one is a cyclic hydroxyketone of interest in organic synthesis and chemical research. Compounds with this general structure serve as valuable intermediates and scaffolds in synthetic chemistry. Structurally similar 4,4-disubstituted cyclohexanone derivatives are known to participate in keto-enol tautomerism, a property that makes them useful in catalytic reactions and for the formation of complex chiral molecules . For instance, research into analogous compounds, such as 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one, has demonstrated their application in iridium-catalyzed enantioselective allylic substitutions . These reactions are crucial for forming carbon-carbon bonds with high stereocontrol, which is a key objective in the synthesis of biologically active compounds and pharmaceuticals. The 4,4-dimethyl group on the cyclohexane ring introduces steric and electronic influences that can dictate regioselectivity and stabilize specific transition states during chemical transformations . This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, and it is recommended to store the product sealed in a dry environment, potentially at lower temperatures to ensure stability .

Properties

CAS No.

1537263-29-8

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4,4-dimethylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4,4-dimethyl-2-cyclohexen-1-one, which can be achieved through various catalytic processes .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4,4-dimethylcyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Various substitution reactions can occur at the hydroxyl group or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.

    Reduction: Formation of 2-hydroxy-4,4-dimethylcyclohexanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

HDMCH serves as a crucial building block in organic synthesis. It is utilized as an intermediate in the production of various chemicals and complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for synthesizing derivatives with specific functionalities.

Biological Studies

Research indicates that HDMCH exhibits potential biological activities, including anti-inflammatory properties. Studies have focused on its interactions with biological macromolecules such as enzymes and receptors, which may lead to new therapeutic agents. For instance, investigations into its effects on cellular signaling pathways are ongoing.

Pharmaceutical Applications

In the pharmaceutical industry, HDMCH is explored for its therapeutic potential as a precursor in drug synthesis. Its unique structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.

Industrial Uses

HDMCH is utilized in the manufacture of fragrances, dyes, and other industrial products. Its chemical properties enable it to serve effectively in formulations requiring specific reactivity or stability .

Case Studies

Several studies have highlighted the applications and potential benefits of HDMCH:

  • Anti-inflammatory Activity: A study investigated the compound's effects on inflammatory pathways in vitro, suggesting its potential as an anti-inflammatory agent.
  • Synthesis of Novel Derivatives: Research has demonstrated successful one-pot reactions using HDMCH to create N-substituted derivatives with promising biological activities.

Mechanism of Action

The mechanism of action of 2-hydroxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ketone group play crucial roles in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that contribute to the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The table below highlights key structural and functional differences between 2-hydroxy-4,4-dimethylcyclohexan-1-one and its analogs:

Compound Name Molecular Formula Key Substituents Physical Properties/Reactivity Applications/Notes
This compound C₈H₁₄O₂ –OH at C2; two –CH₃ at C4 Stable under enzymatic conditions Commercial availability
4-Hydroxy-4-methylcyclohexanone C₇H₁₂O₂ –OH and –CH₃ at C4 Higher polarity due to –OH at C4 Intermediate for trans-4-amino-1-methylcyclohexanol synthesis
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one C₈H₁₂O₂ –OH at C3; conjugated enone (C2=C3); –CH₃ at C4 Enhanced reactivity due to α,β-unsaturated ketone Cited in heterocyclic chemistry studies
2-Hydroxy-4,4,6,6-tetramethyl-2-cyclohexen-1-one C₁₀H₁₆O₂ –OH at C2; four –CH₃ (C4, C6); enone (C2=C3) Retention Index (RI): 1272 Used in GC×GC spectral analysis
Key Observations:

Substituent Position: The position of the hydroxyl group (C2 vs. C3 vs. C4) significantly impacts polarity and hydrogen-bonding capacity. For example, 4-hydroxy-4-methylcyclohexanone’s –OH at C4 may enhance solubility in polar solvents compared to the C2-substituted target compound .

Conjugated Systems: The α,β-unsaturated ketone (enone) in 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one enables participation in Michael additions or Diels-Alder reactions, unlike the saturated target compound .

Reactivity in Biotransformations and Enzymatic Reactions

  • This compound was unreactive in glycerol dehydrogenase-catalyzed reductions, contrasting with smaller ketones like acetophenone that undergo enzymatic transformations. This inertness may arise from steric shielding of the carbonyl group by the C4 methyl groups .

Chromatographic Behavior

  • 2-Hydroxy-4,4,6,6-tetramethyl-2-cyclohexen-1-one exhibits a retention index (RI) of 1272 in gas chromatography, which is higher than typical values for simpler cyclohexanones. This highlights the role of methyl substituents and the enone system in modulating chromatographic retention .

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure of 2-hydroxy-4,4-dimethylcyclohexan-1-one?

To confirm the structure, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to identify proton environments (e.g., hydroxyl, methyl, and cyclohexanone groups) and verify substituent positions .
  • Infrared (IR) Spectroscopy : Detect characteristic absorption bands for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200–3600 cm1^{-1}) groups .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (m/z 158 for C8_8H14_{14}O2_2) and fragmentation patterns consistent with the cyclohexanone backbone .
  • X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry and substituent placement (methodology from analogous cyclohexanone derivatives) .

Basic: How should researchers safely handle this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
  • Storage : Keep in a cool, dry place away from oxidizing agents and ignition sources. Use chemically compatible containers (e.g., glass or HDPE) .
  • Emergency Protocols : Consult safety data sheets (SDS) for first-aid measures (e.g., rinse skin with water for 15 minutes if exposed) and ensure access to emergency eyewash stations .

Advanced: What strategies resolve contradictions in reaction outcomes during the synthesis of derivatives?

Contradictions in product distribution (e.g., competing hydroxylation vs. ketone reduction) can arise due to:

  • Reaction Condition Optimization : Adjust catalysts (e.g., Pd/C for hydrogenation), solvents (polar vs. nonpolar), and temperature to favor specific pathways .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or HPLC to identify intermediate vs. stable products .
  • By-product Analysis : Use GC-MS or 1H^1H NMR to trace minor products and refine purification protocols (e.g., column chromatography) .

Advanced: How can computational methods predict the reactivity of this compound in catalytic processes?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s electron-donating effect can be modeled to assess regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) Simulations : Study solvent interactions and transition states in catalytic cycles (e.g., acid-catalyzed keto-enol tautomerism) .
  • Docking Studies : Evaluate binding affinities with enzymes (e.g., cytochrome P450) to predict metabolic pathways or bioactivity .

Basic: What key physical/chemical properties are critical for experimental design?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but less in water, impacting reaction medium selection .
  • Melting Point : ~123–125°C (varies with purity; use differential scanning calorimetry for verification) .
  • Stability : Susceptible to oxidation under strong acidic/basic conditions; store under inert atmospheres for long-term stability .
  • pKa : Estimated ~14–16 for the hydroxyl group, influencing protonation states in reaction mechanisms .

Advanced: How is regioselectivity determined in hydroxylation reactions of substituted cyclohexanones?

  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to track hydroxyl group incorporation in competing positions .
  • Competitive Experiments : Compare reaction rates of this compound with analogs (e.g., 4-hydroxy-2,6,6-trimethyl derivatives) under identical conditions .
  • Computational Mapping : Apply DFT to model transition states and identify steric/electronic barriers to substitution at specific positions .

Basic: What databases provide reliable structural and toxicological data for this compound?

  • PubChem : Access InChI, SMILES, and molecular formula (C8_8H14_{14}O2_2) .
  • EPA DSSTox : Retrieve toxicity profiles (DTXSID90563417) and regulatory information .
  • ChemIDplus : Cross-reference spectral data and safety guidelines .

Advanced: How can chiral resolution be achieved for enantiomers of this compound?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) .
  • Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis .
  • Crystallization : Employ resolution agents (e.g., tartaric acid derivatives) to separate enantiomers .

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